molecular formula C16H8F3N3O B3024084 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile CAS No. 436097-14-2

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile

Cat. No. B3024084
M. Wt: 315.25 g/mol
InChI Key: HALXLBYMOUPGRG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Based on the search results, the compound has a molecular weight of 315.25 and a very low solubility (0.25 g/l at 25 ºC). The density is calculated to be 1.40±0.1 g/cm^3 at 20 ºC and 760 torr .

Scientific Research Applications

Synthesis of Novel Chromophores

The compound has been utilized in the synthesis of novel functionalized analogs of tricyanofuran-containing push–pull chromophores. These chromophores show promise due to their unique electronic properties and potential applications in materials science (Belikov et al., 2018).

Development of Heterocyclic Compounds

It plays a role in the formation of novel pyridine and naphthyridine derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (Abdelrazek et al., 2010).

Exploring Molecular Geometry and Bond Length

Research has been conducted on the geometry and bond-length alternation in nonlinear optical materials using this compound. Such studies are crucial for understanding and designing materials with specific optical properties (Gainsford et al., 2007).

Application in Synthesis of Organic Nonlinear Optical Materials

The compound is explored for its potential as a precursor to organic nonlinear optical (NLO) materials. NLO materials have wide-ranging applications in telecommunications, information processing, and photonics (Grigor’ev et al., 2015).

Development of Solvatochromic Fluorophores

It has been used in the synthesis of solvatochromic fluorophores based on a donor-π-acceptor molecular system. These fluorophores can function as molecular sensors and have applications in biological imaging and diagnostics (Son et al., 2010).

properties

IUPAC Name

2-[3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O/c1-10-13(9-22)14(11(7-20)8-21)23-15(10,16(17,18)19)12-5-3-2-4-6-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXLBYMOUPGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile
Reactant of Route 3
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile
Reactant of Route 4
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile
Reactant of Route 5
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile
Reactant of Route 6
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile

Citations

For This Compound
8
Citations
L Song, H Zhang, X Shi, J Zhang, K Wang, J Zhang… - Materials Letters, 2022 - Elsevier
Tow novel second-order nonlinear optical (NLO) chromophores A4, A5 containing the thieno [2,3-b] indole (TI) group as a novel electron-donor, ethylene as a p-conjugated bridge and …
Number of citations: 3 www.sciencedirect.com
H Deng, H Hu, M He, J Hu, W Niu… - Journal of medicinal …, 2011 - ACS Publications
Screening with dynamic mass redistribution (DMR) assays in a native cell line HT-29 led to identification of two novel series of chemical compounds, 2-(4-methylfuran-2(5H)-ylidene)…
Number of citations: 74 pubs.acs.org
F Huo, H Zhang, Z Chen, L Qiu, J Liu, S Bo… - Journal of Materials …, 2019 - Springer
Two principally novel chromophores A, B based on fluorene electron donor were synthesized and explored by 1 H NMR, 13 C NMR, and MS spectra. The delocalized energy levels …
Number of citations: 26 link.springer.com
P Wang, H Zhang, G Zhang, Y Huang, J Liu, S Bo - Materials Letters, 2018 - Elsevier
One novel chromophore C based on 4,4′-bis(diethylamino) benzophenone donor and CF 3 -Ph-TCF acceptor was synthesized. Alkoxy isolation group was introduced also. Cyclic …
Number of citations: 4 www.sciencedirect.com
AP Chafin, MC Davis, WW Lai, GA Lindsay, DH Park… - Optical Materials, 2011 - Elsevier
Molecular first hyperpolarizabilities and dipole moments of new benzo-fused dyes were calculated using quantum–mechanical density functional theory (DFT). Two new infrared dyes …
Number of citations: 14 www.sciencedirect.com
H Xu, Z Zhou, J Wang, X Zhang, Z Li, G Deng, F Liu - Dyes and Pigments, 2019 - Elsevier
A series of highly polarizable nonlinear optical (NLO) chromophores ZJ1-4 with three different configurations, including rod-like, Y-shaped and X-shaped configurations, have been …
Number of citations: 14 www.sciencedirect.com
H Zhang, H Xiao, Z Chen, F Liu, F Huo, S Bo, L Qiu… - Dyes and …, 2019 - Elsevier
Two novel second order nonlinear optical chromophores based on large steric hindrance group modified julolidine donor and CF 3 -Ph-TCF acceptor linked via thiophene bridge were …
Number of citations: 13 www.sciencedirect.com
M Jenner - 2018 - eprints.soton.ac.uk
One of the most rapidly advancing technologies in the field of optoelectronics is optical modulation, with recent research focusing on the use of organic chromophore-containing …
Number of citations: 1 eprints.soton.ac.uk

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